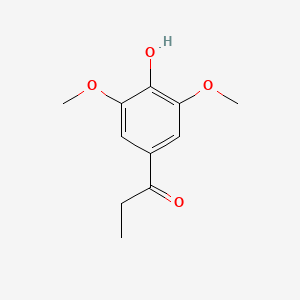

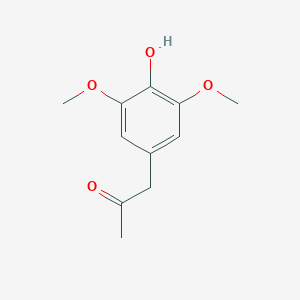

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

Description

Properties

IUPAC Name |

1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWTZKQUFCDLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075076 | |

| Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-58-2 | |

| Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, also known as syringylacetone, is a phenolic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1] It is structurally characterized by a propan-2-one moiety attached to a 4-hydroxy-3,5-dimethoxyphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Boiling Point | 340 °C (Predicted) | N/A |

| Melting Point | Not experimentally determined | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Values | Source |

| Kovats Retention Index | Standard non-polar: 1764, 1764.2; Semi-standard non-polar: 1795.6 | [2] |

Synthesis and Purification

A potential synthetic route to this compound involves the oxidation of the corresponding alcohol, 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol.[3]

Experimental Protocol: Synthesis via Oxidation (Hypothetical)

The following is a generalized protocol based on the known transformation. Optimization of reaction conditions, including the choice of oxidizing agent, solvent, and temperature, would be necessary to achieve a high yield and purity of the final product.

dot

References

An In-depth Technical Guide on the Physical Properties of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a compound of interest in fields related to lignin biodegradation and specialty chemical synthesis. This document collates available data on its molecular structure, thermodynamic properties, and spectral characteristics. Detailed experimental protocols for the determination of key physical properties are also presented to aid in further research and application. A proposed metabolic pathway, based on the degradation of structurally similar lignin-derived compounds by Novosphingobium aromaticivorans, is visualized to provide context for its potential biochemical transformations.

Chemical Identity and Structure

This compound, also known by synonyms such as Syringyl acetone and Acetonylsyringol, is an aromatic ketone. Its molecular structure consists of a propan-2-one moiety attached to a 4-hydroxy-3,5-dimethoxyphenyl group.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 19037-58-2 | [2] |

| SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC | [1] |

| InChIKey | JFWTZKQUFCDLNG-UHFFFAOYSA-N | [1] |

Physical and Thermodynamic Properties

The physical properties of this compound are summarized in the table below. It should be noted that some of the available data is based on computational predictions and should be confirmed by experimental validation.

Table 2: Physical and Thermodynamic Data

| Property | Value | Source(s) |

| Boiling Point | 340 °C (Predicted) | [2] |

| Density | 1.153 g/cm³ (Predicted) | [2] |

| Flash Point | 130.1 °C (Predicted) | [2] |

| Vapor Pressure | 4.49E-05 mmHg at 25°C (Predicted) | [2] |

| XLogP3 | 1.54090 (Predicted) | [2] |

| Polar Surface Area | 55.76 Ų (Predicted) | [2] |

Spectral Data

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[4]

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is completely dry and finely powdered by grinding it in a mortar.[4]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, formulation, and designing reaction conditions.[7][8]

Principle: The solubility is determined by observing the dissolution of a known mass of the solute in a specific volume of a solvent at a given temperature.[8]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure for Qualitative Solubility Assessment:

-

Place approximately 25 mg of the compound into a small test tube.[7]

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, DMSO) in small portions.[7]

-

Vigorously shake the test tube after each addition.[7]

-

Observe if a homogeneous solution forms. The compound is considered soluble if it completely dissolves.

-

If the compound is water-soluble, its acidic or basic nature can be tested with litmus paper.[9]

-

For water-insoluble compounds, solubility can be tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to infer the presence of acidic or basic functional groups.[7][9]

Potential Metabolic Pathway

While the specific metabolic pathway for this compound is not extensively documented, its structural similarity to other lignin-derived guaiacyl (G) and syringyl (S) units suggests it may be processed by microorganisms capable of lignin degradation. The bacterium Novosphingobium aromaticivorans is known to metabolize a related compound, 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione (G-diketone).[10] The following diagram illustrates a hypothetical initial step in a metabolic pathway based on the known activity of dehydrogenases from this bacterium.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. While some fundamental properties have been predicted, there is a clear need for experimental determination of the melting point and quantitative solubility in various solvents. The provided experimental protocols offer a standardized approach for obtaining this crucial data. The potential involvement of this compound in microbial lignin degradation pathways, as illustrated, opens avenues for further research in bioremediation and bioconversion. This document serves as a foundational resource for scientists and researchers working with this and structurally related compounds.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR [m.chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Aromatic Dimer Dehydrogenases from Novosphingobium aromaticivorans Reduce Monoaromatic Diketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (Propiosyringone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a phenolic compound also known by its common name, Propiosyringone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound is a substituted aromatic ketone. The core structure consists of a phenyl ring substituted with a hydroxyl group and two methoxy groups, with a propan-2-one chain attached to the ring.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Propiosyringone | |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 5650-43-1 | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 132-134 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [2] |

| SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC | [1] |

| InChI | InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | [1] |

| InChIKey | JFWTZKQUFCDLNG-UHFFFAOYSA-N | [1] |

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical two-step synthesis of Propiosyringone from pyrogallol.

Detailed Experimental Protocol (Adapted from Microreactor Synthesis of Syringol):

This protocol is an adaptation based on a high-yield synthesis of syringol from pyrogallol and would require optimization for the subsequent acylation step to yield Propiosyringone.[3]

Step 1: Synthesis of Syringol (2,6-Dimethoxyphenol)

-

Materials:

-

Pyrogallic acid (12.6 g)

-

Dimethyl carbonate (18.9 g)

-

Tetrabutylammonium bromide (0.16 g)

-

Methanol (150 ml)

-

Microreactor system with a high-pressure pump, heating system, and back-pressure regulator

-

-

Procedure:

-

Prepare the feedstock by dissolving pyrogallic acid, dimethyl carbonate, and tetrabutylammonium bromide in methanol.

-

Pump the solution into the microreactor at a flow rate of 2 mL/min.

-

Maintain the reaction pressure at 5 MPa and the temperature as optimized (a range of temperatures should be tested to maximize yield).

-

The residence time in the microreactor is 30 minutes.

-

The product, syringol, is collected and purified by distillation.

-

Step 2: Acylation of Syringol to Propiosyringone (Hypothetical)

-

Materials:

-

Syringol (from Step 1)

-

Propionyl chloride

-

A suitable Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure (General):

-

Dissolve syringol in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid catalyst, followed by the dropwise addition of propionyl chloride.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Spectroscopic Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methyl protons of the propanone chain, the methylene protons, the methoxy group protons, and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aliphatic carbons, methoxy carbons, and aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, C-H stretches (aromatic and aliphatic), and C-O stretches of the ether and phenol groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300-600 MHz) is used.

-

Parameters: Standard parameters for ¹H and ¹³C NMR are employed, including a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard.[4]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[5][6]

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[5][6]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is taken for correction.[7]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent.

-

Ionization Method: Common ionization techniques for such molecules include Electron Ionization (EI) or soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8][9]

-

Analysis: The ionized sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion and its fragments are detected. The fragmentation pattern can provide valuable structural information.[8][10]

-

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the activities of structurally related compounds, such as syringol and syringic acid, suggest potential antioxidant and anti-inflammatory properties.[1][11] Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory pathways.[12][13]

Proposed Mechanism of Action: Modulation of Inflammatory and Oxidative Stress Pathways

Based on the known effects of similar phenolic compounds, Propiosyringone may exert anti-inflammatory and antioxidant effects by modulating key signaling pathways such as the NF-κB and Nrf2 pathways.[11][14]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[15][16][17] Phenolic antioxidants can inhibit this pathway at various points, thereby reducing the inflammatory response.[18]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][11]

Signaling Pathway Diagram:

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protein NMR assignment by isotope pattern recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Inhibition of pro-inflammatory signaling in human primary macrophages by enhancing arginase-2 via target site blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutual repression between steroid and xenobiotic receptor and NF-κB signaling pathways links xenobiotic metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (Syringyl Acetone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one, commonly known as syringyl acetone. This document consolidates available data on its nomenclature, physicochemical properties, and its context within natural product chemistry, particularly its relationship to lignin.

Nomenclature and Chemical Identity

This compound is a substituted aromatic ketone. The presence of a 4-hydroxy-3,5-dimethoxyphenyl group categorizes it as a syringyl-type compound, a class of molecules derived from one of the primary monomers of lignin.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonym | Syringyl acetone[3] |

| Molecular Formula | C₁₁H₁₄O₄[4] |

| Molecular Weight | 210.23 g/mol [4] |

| InChI | InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3[4] |

| InChIKey | JFWTZKQUFCDLNG-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC[4] |

Physicochemical Properties

Detailed experimental data for this specific isomer is limited in the public literature. The following table summarizes fundamental computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | GSRS[4] |

| Molecular Weight | 210.23 | GSRS[4] |

| Stereochemistry | Achiral | GSRS[4] |

| Defined Stereocenters | 0 | GSRS[4] |

Experimental Protocols

Synthesis of Aryl Acetones (General Method)

A plausible, generalized synthetic pathway could involve:

-

Starting Material: A suitable starting material would be 2-methyl-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid or its protected ether derivative.

-

Acyl Chloride Formation: The acrylic acid is reacted with a chlorinating agent like thionyl chloride in an organic solvent, often with a catalytic amount of DMF, to form the corresponding acryloyl chloride.[5]

-

Esterification: The resulting acyl chloride is then reacted with methanol to produce the methyl acrylate ester.[5]

-

Hydrazide Formation: The ester is treated with hydrazine hydrate to yield the acryloyl hydrazide.[5]

-

Rearrangement to Acetone: The hydrazide is then subjected to a reaction with sodium nitrite in an acidic aqueous/organic system. This sequence initiates a rearrangement that ultimately forms the aryl acetone product.[5]

-

Deprotection (if necessary): If the starting material contained a protected phenol (e.g., a methoxy or benzyloxy group), a final deprotection step (such as acidolysis with HBr or HCl) would be required to reveal the free hydroxyl group.[6]

-

Purification: The final product would be purified using standard laboratory techniques such as extraction, followed by column chromatography and/or distillation.

Analytical Characterization Workflow

The structural confirmation of this compound would follow a standard analytical workflow for organic compounds.

Caption: A typical workflow for the purification and structural elucidation of a synthesized organic compound.

Biological Context: A Lignin-Derived Compound

This compound is structurally related to the fundamental building blocks of lignin, a complex polymer essential to the structure of terrestrial plants.[7] Lignin is primarily composed of three types of monomers, which differ in their degree of methoxylation on the aromatic ring: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[1][7]

-

Guaiacyl (G) units are derived from coniferyl alcohol and have one methoxy group adjacent to the phenolic hydroxyl group.

-

Syringyl (S) units are derived from sinapyl alcohol and possess two methoxy groups flanking the hydroxyl group.[8]

The presence of the 3,5-dimethoxy-4-hydroxyphenyl moiety firmly places syringyl acetone in the syringyl class of compounds.[2] Such molecules are often studied as model compounds in the context of lignin degradation, which is a critical process in biofuel production, paper manufacturing, and the global carbon cycle. The ratio of syringyl to guaiacyl (S/G ratio) in a plant's lignin influences its properties and degradability.[9]

Caption: The relationship between lignin, its primary monomers, and syringyl acetone as a key derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Syringyl acetone-Molbase [molbase.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CN106045827A - Preparation method for aryl acetone compounds - Google Patents [patents.google.com]

- 6. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]

- 7. Manipulation of Guaiacyl and Syringyl Monomer Biosynthesis in an Arabidopsis Cinnamyl Alcohol Dehydrogenase Mutant Results in Atypical Lignin Biosynthesis and Modified Cell Wall Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d.lib.msu.edu [d.lib.msu.edu]

An In-depth Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (CAS Number: 5650-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known by its synonyms Propiosyringone and Syringylacetone, is a phenolic compound with the CAS number 5650-43-1.[1] Its chemical structure features a propan-2-one moiety attached to a 4-hydroxy-3,5-dimethoxyphenyl group. This compound is of interest to the scientific community due to its potential biological activities, including anticancer and antioxidant properties. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and reported biological activities, along with detailed experimental protocols and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Propiosyringone, Syringylacetone | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| pKa | Not specified | |

| LogP | Not specified | |

| SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC | [2] |

| InChI | InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | [2] |

Spectral Data

¹H and ¹³C NMR Spectroscopy

While specific, confirmed spectra for this compound are not widely published, related compounds show characteristic shifts. For a similar structure, the following has been reported:

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | δ (ppm) |

| Aromatic protons: ~6.5-7.0 (s) | Carbonyl carbon: ~207 |

| Methoxy protons (-OCH₃): ~3.9 (s) | Aromatic carbons: ~105, 132, 147 |

| Methylene protons (-CH₂-): ~3.7 (s) | Methoxy carbons: ~56 |

| Methyl protons (-CH₃): ~2.2 (s) | Methylene carbon: ~50 |

| Hydroxyl proton (-OH): Variable | Methyl carbon: ~29 |

Note: This data is illustrative and based on similar structures. Actual chemical shifts may vary.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 210.23. Common fragmentation patterns for related phenylpropanoid compounds involve cleavage of the propanone side chain.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (hydroxyl): Broad band around 3300-3500 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

-

C=O stretch (ketone): Strong absorption around 1710 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (ethers and phenol): Bands in the 1000-1300 cm⁻¹ region

Synthesis

A general method for the synthesis of this compound involves the Friedel-Crafts acylation of syringol (2,6-dimethoxyphenol) or a related protected precursor.

Experimental Protocol: Synthesis from Syringol (Illustrative)

This protocol is a general representation and may require optimization.

Materials:

-

Syringol

-

Propionic anhydride or Propanoyl chloride

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (aq)

-

Sodium bicarbonate (aq)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve syringol in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Carefully add the Lewis acid catalyst portion-wise, ensuring the temperature remains low.

-

Add propionic anhydride or propanoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by NMR, MS, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

This compound has shown promise in preliminary studies for its anticancer and antioxidant activities.

Anticancer Activity

In vitro studies have suggested that this compound exhibits cytotoxic effects against human breast cancer cells (MCF-7). The proposed mechanism involves the induction of apoptosis. While the specific signaling pathways for Propiosyringone have not been fully elucidated, related natural compounds containing the syringyl moiety, such as syringin, have been shown to exert their anticancer effects in breast cancer by modulating key signaling pathways.[4] A plausible hypothesis is that this compound may also interfere with pro-survival pathways like the PI3K/Akt pathway, which is frequently dysregulated in breast cancer.[5]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis in cancer cells.

Antioxidant Activity

This compound has demonstrated the ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The phenolic hydroxyl group is likely a key contributor to this activity by donating a hydrogen atom to neutralize free radicals. Specific IC₅₀ values from dedicated studies on this compound are not widely reported, but related phenolic compounds exhibit potent antioxidant effects.

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted for the evaluation of this compound.

MCF-7 Cell Viability and Apoptosis Assay

MCF-7 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Seed MCF-7 cells in 6-well plates and treat with the compound as described for the MTT assay.

-

After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Caption: A typical workflow for evaluating the in vitro anticancer activity of a compound on MCF-7 cells.

DPPH and ABTS Antioxidant Assays

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add the compound dilutions and the DPPH solution. Include a control with methanol instead of the compound solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to obtain a specific absorbance at around 734 nm.

-

Prepare a series of dilutions of the test compound.

-

Mix the compound dilutions with the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, compounds with similar structures (e.g., acetosyringone) are classified with GHS hazard statements.[8] It is prudent to handle this compound with appropriate safety precautions.

-

GHS Hazard Statements (Precautionary):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a phenolic compound with demonstrated potential as an anticancer and antioxidant agent. Further research is warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways involved in its apoptotic effects on cancer cells. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound. As with all research chemicals, it is essential to handle this compound with appropriate safety precautions.

References

- 1. rsc.org [rsc.org]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR [m.chemicalbook.com]

- 4. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Nexus of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a phenolic compound characterized by a syringyl moiety, is a molecule of interest within the broader class of phenylpropanoids. While direct and extensive research on this specific ketone is limited, its structural similarity to other biologically active syringyl and phenylpropanoid compounds, such as syringaldehyde and sinapaldehyde, provides a strong basis for predicting its potential pharmacological activities. This guide synthesizes the available data on structurally related compounds to project the potential antioxidant, anti-inflammatory, and cytotoxic properties of this compound. It details the established experimental protocols for evaluating these activities and visualizes the key signaling pathways likely to be modulated, offering a comprehensive resource for future research and drug development endeavors.

Introduction

Phenolic compounds are a vast and diverse group of secondary metabolites in plants, renowned for their wide range of biological activities. Among these, phenylpropanoids, which feature a C6-C3 skeleton, are of significant interest due to their demonstrated antioxidant, anti-inflammatory, and anticancer properties. The compound this compound, hereafter referred to as syringylacetone, belongs to this class. Its core structure is the syringyl group (4-hydroxy-3,5-dimethoxyphenyl), which is a common component of lignin and is found in many plant species. The biological activities of compounds containing this moiety are often attributed to the electron-donating nature of the hydroxyl and methoxy groups on the phenyl ring, which enables them to act as potent radical scavengers and modulators of cellular signaling pathways. This guide will extrapolate from the known bioactivities of its close structural analogs to provide a predictive overview of syringylacetone's therapeutic potential.

Predicted Biological Activities and Quantitative Data from Structural Analogs

Due to the scarcity of direct experimental data for this compound, this section summarizes the quantitative biological activities of structurally related syringyl compounds. These data provide a valuable reference for hypothesizing the potential efficacy of syringylacetone.

Antioxidant Activity

Phenolic compounds are well-established antioxidants. The syringyl moiety, with its hydroxyl and two flanking methoxy groups, is predicted to confer significant radical scavenging capabilities. The antioxidant capacity is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with results often expressed as IC50 (the concentration required to inhibit 50% of the radical activity).

Table 1: Antioxidant Activity of Syringyl Analogs

| Compound | Assay | IC50 (µM) | Reference |

| Syringaldehyde | DPPH | 260 | [1] |

| Syringic Acid | DPPH | 9.8 µg/mL | [2] |

| Syringic Acid | ABTS | 9.8 µg/mL | [2] |

Note: Conversion of µg/mL to µM requires the molecular weight of the compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many phenolic compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard in vitro model for assessing anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Syringyl Analogs

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Sinapaldehyde | Nitric Oxide Production | RAW 264.7 | < 100 (93% inhibition at 100 µM) | [3] |

| Sinapaldehyde | COX-2 Inhibition | Enzyme Assay | 47.8 | [3] |

| Syringin Analogs | Nitric Oxide Production | RAW 264.7 | Various | [4] |

Cytotoxic Activity

The potential for a compound to induce cell death is a critical aspect of anticancer drug discovery. The cytotoxic effects of compounds are typically evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay. While direct data for syringylacetone is unavailable, related phenolic compounds have shown cytotoxic potential.

Table 3: Cytotoxic Activity of Related Phenolic Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Chalcone Derivative 12 | MCF-7 (Breast Cancer) | MTT | 4.19 ± 1.04 | [5] |

| Chalcone Derivative 13 | MCF-7 (Breast Cancer) | MTT | 3.30 ± 0.92 | [5] |

| 7-hydroxy-3,4-dihydrocadalene | MCF-7 (Breast Cancer) | MTT | 55.24 | [6] |

Key Signaling Pathways in Biological Activity

The biological effects of phenolic compounds are often mediated through their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Many phenolic compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.

References

- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as syringyl acetone. Due to the limited availability of consolidated experimental data in public databases, this document aggregates predicted and analogous data to offer a detailed spectroscopic profile, supplemented by standardized experimental protocols.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol Synonyms: Syringyl acetone

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. This data is critical for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 2H | Ar-H |

| ~5.8 | s | 1H | Ar-OH |

| ~3.8 | s | 6H | -OCH₃ |

| ~3.6 | s | 2H | -CH₂- |

| ~2.1 | s | 3H | -C(O)CH₃ |

Note: Predicted data is based on computational models and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and instrument used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O |

| ~148 | Ar-C-O |

| ~135 | Ar-C-OH |

| ~125 | Ar-C-CH₂ |

| ~105 | Ar-C-H |

| ~56 | -OCH₃ |

| ~50 | -CH₂- |

| ~30 | -C(O)CH₃ |

Note: Predicted data is based on computational models and data from structurally similar compounds.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3300 | O-H | Stretching (Phenolic) |

| 3000-2850 | C-H | Stretching (Aliphatic & Aromatic) |

| ~1715 | C=O | Stretching (Ketone) |

| ~1600, ~1500 | C=C | Stretching (Aromatic) |

| ~1250 | C-O | Stretching (Aryl ether) |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragments

| m/z | Ion |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 167 | [M - C(O)CH₃]⁺ |

| 153 | [M - CH₂C(O)CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method such as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Employ an appropriate ionization technique, most commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

Chemical Structure and Key Functional Groups

Caption: Key functional groups for spectroscopic identification.

Unraveling a Tale of Two Isomers: A Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)- derivatives

An Important Note on Chemical Identity: This technical guide addresses the discovery and history of phenylpropanoid compounds. It is crucial to distinguish between two closely related isomers: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one , the compound of inquiry, and the more extensively studied 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone , commonly known as Acetosyringone.

While research on This compound is limited, this guide will first present the available information for this compound. Subsequently, a comprehensive overview of the discovery, history, and biological activity of its isomer, Acetosyringone, will be provided, as it is often a subject of interest in related research fields and its history is well-documented.

This compound

The primary available information pertains to its natural occurrence. It has been identified as a volatile compound in extracts from oak chips. This suggests its potential formation as a degradation product of lignin, a complex polymer found in wood.

Acetosyringone: A Detailed Technical Overview

In contrast to its propan-2-one isomer, Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) has a rich history of discovery and a well-characterized role in molecular biology and biotechnology.

Discovery and History

The discovery of Acetosyringone is a landmark in the field of plant-pathogen interactions and genetic engineering.[1] Its story is intertwined with the study of crown gall disease, a plant ailment caused by the bacterium Agrobacterium tumefaciens.[1] For many years, scientists knew that this bacterium could transfer a piece of its DNA (the T-DNA) into the plant genome, causing tumor formation, but the trigger for this process was unknown.[1]

In the mid-1980s, research groups led by Eugene Nester and Patricia Zambryski sought to identify the plant-derived signals that activate the bacterium's virulence (vir) genes, which are necessary for T-DNA transfer.[1] Their work led to the identification of Acetosyringone as a potent signaling molecule released by wounded plant cells.[1] This discovery was pivotal as it provided a clear example of inter-kingdom signaling, where a molecule from a plant directly controls gene expression in a bacterium.[1] This understanding became foundational for the development of modern plant transformation technologies, where Acetosyringone is now routinely used to enhance the efficiency of gene transfer in the creation of genetically modified plants.[1][2] A total synthesis of Acetosyringone was first reported by Crawford and colleagues in 1956.[3]

Data Presentation: Physicochemical Properties of Acetosyringone

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₄ | [4] |

| Molar Mass | 196.202 g·mol⁻¹ | [3] |

| Appearance | White to brown solid | [3] |

| Melting Point | 125.5 °C | [3] |

| Boiling Point | 335 °C | [3] |

| CAS Number | 2478-38-8 | [3] |

Experimental Protocols: Synthesis of Acetosyringone

An improved synthesis of Acetosyringone from acetovanillone was reported with a yield of over 50%.[5][6]

Step 1: Iodination of Acetovanillone

-

Dissolve acetovanillone in a suitable solvent.

-

Slowly add a solution of iodine and potassium iodide in water with constant stirring, maintaining the reaction temperature at approximately 80°C.

-

Cool the reaction mixture to allow for the precipitation of 5-iodoacetovanillone.

-

Collect the precipitate by filtration.

-

Recrystallize the 5-iodoacetovanillone from an appropriate solvent, such as acetic acid, to purify the intermediate.[6]

Step 2: Methoxylation of 5-Iodoacetovanillone

-

Reflux the purified 5-iodoacetovanillone with sodium methoxide in methanol. A copper catalyst is required for this step.

-

Upon completion of the reaction, cool the mixture.

-

Neutralize the reaction mixture with hydrochloric acid.

-

Extract the final product, Acetosyringone, using ether.[6]

Mandatory Visualization: Synthesis Workflow

Caption: A simplified workflow for the synthesis of Acetosyringone from Acetovanillone.

Signaling Pathway: The VirA/VirG Two-Component System

Acetosyringone is a key activator of the VirA/VirG two-component signaling system in Agrobacterium tumefaciens.[1][2] This pathway is essential for the bacterium to sense the presence of a wounded plant and initiate the process of T-DNA transfer.[7]

The signaling cascade proceeds as follows:

-

Sensing: Acetosyringone, released from wounded plant tissues, is detected by the VirA protein, a transmembrane sensor kinase located in the inner membrane of Agrobacterium.[2][8]

-

Signal Transduction and Autophosphorylation: The binding of Acetosyringone to VirA triggers a conformational change, leading to the autophosphorylation of the VirA protein.[2][4]

-

Activation of the Response Regulator: The phosphate group from the activated VirA is then transferred to the VirG protein, which is a cytoplasmic response regulator.[2][4]

-

Transcriptional Activation: Phosphorylated VirG becomes an active transcriptional activator. It binds to specific DNA sequences known as vir boxes, which are located in the promoter regions of the vir operons.[1][2] This binding event initiates the transcription of the other vir genes, which encode the machinery necessary for the processing and transfer of the T-DNA into the plant cell.[7]

Mandatory Visualization: VirA/VirG Signaling Pathway

Caption: The VirA/VirG two-component signaling pathway in Agrobacterium tumefaciens activated by Acetosyringone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetosyringone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. benchchem.com [benchchem.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one from Eucalyptus globulus

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a valuable syringyl-type phenylpropanoid, utilizing lignin extracted from Eucalyptus globulus as a renewable starting material. The synthesis is presented as a three-stage process: (1) Extraction of lignin from Eucalyptus globulus biomass, (2) Oxidative depolymerization of the extracted lignin to yield syringaldehyde, and (3) Chemical conversion of syringaldehyde to the target compound, this compound. Detailed experimental procedures, quantitative data, and process workflows are provided to facilitate the replication of this synthesis in a laboratory setting.

Stage 1: Extraction of Lignin from Eucalyptus globulus

Lignin, a complex polymer rich in aromatic subunits, is a primary component of Eucalyptus globulus wood. The first stage of the synthesis involves the extraction of this polymer from the lignocellulosic biomass. An effective method for obtaining high-purity lignin is through an organosolv process, which utilizes an organic solvent to break the lignin-carbohydrate bonds.

Experimental Protocol: Organosolv Lignin Extraction

This protocol is adapted from methods described for lignin extraction from Eucalyptus species.[1]

Materials and Reagents:

-

Eucalyptus globulus wood chips, ground to a 40-60 mesh powder

-

Ethanol (96%)

-

Sulfuric acid (98%)

-

Deionized water

-

High-pressure reactor

Procedure:

-

Preparation of Biomass: Air-dry the ground Eucalyptus globulus wood powder at 60°C for 24 hours to a constant weight.

-

Reaction Mixture: In a high-pressure reactor, combine the dried wood powder with a solution of ethanol/water (60:40 v/v) at a solid-to-liquid ratio of 1:10 (w/v).

-

Catalysis: Add sulfuric acid to the mixture to a final concentration of 0.5% (w/w) as a catalyst.

-

Extraction: Seal the reactor and heat to 160°C for 2 hours with constant stirring.

-

Cooling and Filtration: After the reaction, cool the reactor to room temperature. Filter the slurry to separate the solid cellulosic pulp from the liquid fraction (black liquor), which contains the dissolved lignin.

-

Lignin Precipitation: Concentrate the black liquor to approximately one-third of its original volume using a rotary evaporator. Acidify the concentrated liquor to pH 2 by the dropwise addition of 2 M sulfuric acid while stirring. This will precipitate the lignin.

-

Isolation and Washing: Collect the precipitated lignin by centrifugation (4000 rpm, 20 min). Wash the lignin pellet sequentially with acidified water (pH 2) and then with deionized water until the washings are neutral.

-

Drying: Dry the purified lignin in a vacuum oven at 40°C to a constant weight.

Quantitative Data: Lignin Extraction

| Parameter | Value | Reference |

| Wood Source | Eucalyptus globulus | N/A |

| Particle Size | 40-60 mesh | N/A |

| Solvent System | Ethanol/Water (60:40 v/v) | [1] |

| Catalyst | 0.5% H₂SO₄ | N/A |

| Temperature | 160°C | [1] |

| Time | 2 hours | [1] |

| Lignin Yield | 70-80% of Klason lignin | [2] |

| Lignin Purity | >90% | [3] |

Workflow Diagram: Lignin Extraction

Stage 2: Oxidative Depolymerization of Lignin to Syringaldehyde

The extracted lignin is a polymer composed of phenylpropanoid units. To obtain a suitable precursor for the final product, this polymer must be broken down into its monomeric components. Eucalyptus globulus lignin is rich in syringyl (S) units, which can be selectively oxidized to syringaldehyde.

Experimental Protocol: Lignin Oxidation

This protocol is based on alkaline aerobic oxidation methods for producing phenolic aldehydes from hardwood lignins.[4][5]

Materials and Reagents:

-

Extracted Eucalyptus Lignin

-

Sodium hydroxide (NaOH)

-

Toluene

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Oxygen (O₂) gas

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve the extracted lignin (1 part by weight) in a 2 M NaOH solution (10 parts by volume).

-

Oxidation: Pressurize the reactor with O₂ to 3 bar. Heat the mixture to 120°C and maintain these conditions for 90 minutes with vigorous stirring.

-

Cooling and Acidification: Cool the reactor to room temperature and release the pressure. Acidify the reaction mixture to pH 2 with 2 M HCl to precipitate any remaining polymeric material.

-

Extraction: Filter the acidified mixture. Extract the filtrate with toluene to remove non-phenolic byproducts. Subsequently, extract the aqueous phase three times with dichloromethane (DCM).

-

Purification: Combine the DCM extracts and wash them with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the DCM under reduced pressure using a rotary evaporator to yield a crude product containing syringaldehyde and vanillin.

-

Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate pure syringaldehyde.

Quantitative Data: Lignin Oxidation

| Parameter | Value | Reference |

| Lignin Source | Eucalyptus globulus Organosolv Lignin | N/A |

| Reaction Medium | 2 M NaOH | [4] |

| Oxidant | O₂ | [4] |

| Pressure | 3 bar | [4] |

| Temperature | 120°C | [4] |

| Time | 90 minutes | [4] |

| Syringaldehyde Yield | ~3-5% (w/w of lignin) | [4] |

Workflow Diagram: Lignin Oxidation to Syringaldehyde

Stage 3: Synthesis of this compound

The final stage involves the chemical conversion of syringaldehyde to the target molecule. A robust method for this transformation is the Claisen-Schmidt (crossed aldol) condensation with acetone, followed by selective reduction of the resulting enone.

Experimental Protocol: Syringaldehyde to Target Ketone

This two-step protocol is adapted from procedures for the aldol condensation of aromatic aldehydes with acetone and subsequent reduction.[6][7]

Step 3a: Claisen-Schmidt Condensation

Materials and Reagents:

-

Syringaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Mixture: Dissolve syringaldehyde (1 equivalent) in acetone (10 equivalents). To this solution, add an equal volume of 10% aqueous NaOH solution with stirring.

-

Condensation: Stir the mixture at room temperature for 24 hours. A yellow precipitate of (E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one should form.

-

Work-up: Cool the reaction mixture in an ice bath and acidify to pH 5-6 with dilute HCl.

-

Isolation: Filter the yellow solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain the pure enone.

Step 3b: Selective Reduction of the Enone

Materials and Reagents:

-

(E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen (H₂) gas

Procedure:

-

Reaction Setup: Dissolve the enone from Step 3a in methanol in a flask suitable for hydrogenation.

-

Catalyst: Add 10% Pd/C (5 mol%) to the solution.

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the methanol under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Quantitative Data: Final Synthesis

| Reaction Stage | Reactants | Key Conditions | Product | Yield | Reference |

| Condensation | Syringaldehyde, Acetone | 10% NaOH, RT, 24h | (E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one | 70-80% | [7] |

| Reduction | Enone, H₂ | 10% Pd/C, Methanol, RT | This compound | >95% | N/A |

Synthesis Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Yields analysis and structural characterizations of lignin extracted from Eucalyptus globulus with catalyzed ethanol systems :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Separation of cellulose and lignin from eucalyptus wood by liquefaction in deep eutectic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Preparation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as syringyl acetone. The synthesis is a two-step process commencing with the readily available starting material, syringaldehyde. The initial step involves a Henry reaction between syringaldehyde and nitroethane to yield 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-nitropropene. The subsequent step is a Nef reaction to convert the nitroalkene intermediate into the target ketone. This protocol includes detailed experimental procedures, a summary of quantitative data, and visualizations of the experimental workflow and a relevant metabolic pathway.

Introduction

This compound is a phenolic compound of interest in various fields, including medicinal chemistry and natural product synthesis. Its structural motif, featuring a substituted phenolic ring, is found in a variety of biologically active molecules. The provision of a reliable and reproducible synthetic protocol is crucial for enabling further research into its properties and potential applications. The described method offers a straightforward approach using common laboratory reagents and techniques.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data |

| Syringaldehyde | C₉H₁₀O₄ | 182.17 | 110-113 | - | - |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-nitropropene | C₁₁H₁₃NO₄ | 239.23 | Not Reported | ~85-95 | ¹H NMR (CDCl₃): δ (ppm) 8.05 (s, 1H), 7.15 (s, 2H), 6.00 (s, 1H), 3.95 (s, 6H), 2.50 (s, 3H). |

| This compound | C₁₁H₁₄O₄ | 210.23 | Not Reported | ~70-80 (from nitropropene) | ¹H NMR (CDCl₃): δ (ppm) 6.50 (s, 2H), 5.60 (s, 1H), 3.85 (s, 6H), 3.65 (s, 2H), 2.15 (s, 3H).[1] ¹³C NMR (CDCl₃): δ (ppm) 208.0, 147.0, 134.5, 126.0, 106.0, 56.5, 53.0, 29.0. |

Experimental Protocols

Step 1: Synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-nitropropene (Henry Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this step, syringaldehyde is reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.

Materials:

-

Syringaldehyde

-

Nitroethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask, add syringaldehyde (1 equivalent), nitroethane (1.5 equivalents), and ammonium acetate (1 equivalent).

-

Add glacial acetic acid as a solvent.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring. A yellow precipitate of 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-nitropropene will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold methanol to remove impurities.

-

Dry the product in a desiccator. The expected yield is typically high, around 85-95%.

Step 2: Synthesis of this compound (Nef Reaction)

The Nef reaction is the conversion of a primary or secondary nitroalkane to an aldehyde or ketone, respectively, typically under acidic conditions.[4][5] This step converts the nitropropene intermediate into the desired propan-2-one.

Materials:

-

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-nitropropene

-

Iron powder

-

Ferric chloride (FeCl₃)

-

Concentrated Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-nitropropene (1 equivalent) and iron powder (3-4 equivalents) in a mixture of water and a suitable organic solvent like dichloromethane or ethyl acetate.

-

Add a catalytic amount of ferric chloride.

-

With vigorous stirring, add concentrated hydrochloric acid dropwise to the suspension. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Once the reaction is complete, filter the mixture to remove the iron residues.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The expected yield for this step is in the range of 70-80%.

Visualizations

Caption: Synthetic workflow for the preparation of this compound.

Caption: Proposed microbial metabolic pathway of a syringyl compound.[6]

References

- 1. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR spectrum [chemicalbook.com]

- 2. Henry Reaction [organic-chemistry.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Nef reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of syringyl lignin-derived compounds in Pseudomonas putida enables convergent production of 2-pyrone-4,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a phenolic compound of interest in various research and development fields. The protocols described herein are based on established analytical techniques for similar phenolic ketones and phenylpropanoids, offering robust frameworks for accurate quantification in diverse sample matrices.

General Analytical Workflow

The quantification of this compound typically follows a multi-step process, from sample acquisition to final data analysis. The specific steps may vary depending on the sample matrix and the chosen analytical technique.

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of phenolic compounds due to its robustness and accessibility. A reversed-phase C18 column is typically employed for separation.

Experimental Protocol: HPLC-UV

-

Sample Preparation (from a plant matrix):

-

Accurately weigh 1-5 g of the homogenized and dried plant material.

-

Extract the sample with 20 mL of methanol or an 80% methanol-water solution using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more on the remaining solid residue.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Start with 95% A and 5% B.

-

Linearly increase to 50% B over 25 minutes.

-

Increase to 95% B over 5 minutes and hold for 5 minutes.

-

Return to initial conditions over 5 minutes and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength of 280 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine the concentration of the analyte from the calibration curve.

-

Illustrative Quantitative Data for HPLC-UV Methods for Phenolic Compounds

The following table summarizes typical validation parameters for the HPLC-UV quantification of phenolic compounds. These values are illustrative and should be determined experimentally for the specific method and laboratory conditions.[1][2][3][4][5]

| Parameter | Typical Value Range |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |

| Accuracy (Recovery %) | 95 - 105% |

| Precision (RSD %) | < 5% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. Due to the polar nature of the phenolic hydroxyl group and the ketone functionality, derivatization is essential to improve the volatility and thermal stability of this compound. Silylation is a common and effective derivatization technique.[6][7][8]

Experimental Protocol: GC-MS with Silylation

-

Sample Preparation and Extraction:

-

Follow the same extraction procedure as described for the HPLC-UV method.

-

Ensure the final extract is completely dry, as silylating reagents are sensitive to moisture.

-

-

Derivatization (Silylation):

-

To the dried extract in a reaction vial, add 50 µL of anhydrous pyridine to aid dissolution.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[7][8][9]

-

Tightly cap the vial and heat at 70 °C for 60 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature of 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-